molecular formula C12H14ClN B172787 3-tert-butyl-5-chloro-1H-indole CAS No. 1207426-46-7

3-tert-butyl-5-chloro-1H-indole

Cat. No.: B172787
CAS No.: 1207426-46-7
M. Wt: 207.7 g/mol
InChI Key: FDCMHFASALOYTC-UHFFFAOYSA-N
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Description

3-tert-butyl-5-chloro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-chloro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and tert-butyl bromide.

    Reaction Conditions: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting 5-chloroindole with tert-butyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-chloro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Indole-2,3-diones

    Reduction: Reduced indole derivatives

    Substitution: Amino or thio-substituted indole derivatives

Scientific Research Applications

3-tert-butyl-5-chloro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of indole-based signaling molecules and their role in biological systems.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-chloro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. In medicinal chemistry, the compound may inhibit or activate certain pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole: Lacks the tert-butyl group, making it less bulky and potentially less selective in certain reactions.

    3-tert-butyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-bromo-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness

3-tert-butyl-5-chloro-1H-indole is unique due to the presence of both the tert-butyl and chlorine substituents. This combination imparts distinct steric and electronic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-tert-butyl-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCMHFASALOYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572360
Record name 3-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207426-46-7
Record name 3-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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